molecular formula C9H14BrN3O B8158367 N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide

Cat. No.: B8158367
M. Wt: 260.13 g/mol
InChI Key: DYAFAQRZVGIVHM-UHFFFAOYSA-N
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Description

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at the 4-position, an ethyl linker at the 1-position, and an isobutyramide group. The compound’s structure combines a heterocyclic core with polar and lipophilic functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis likely involves coupling reactions, though procedural details are absent in the referenced materials.

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c1-7(2)9(14)11-3-4-13-6-8(10)5-12-13/h5-7H,3-4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAFAQRZVGIVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide typically involves the following steps:

    Formation of 4-Bromo-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane.

    Alkylation: The 4-bromo-pyrazole is then reacted with ethylene oxide or 2-bromoethanol to introduce the ethyl chain, forming 2-(4-Bromo-pyrazol-1-yl)ethanol.

    Amidation: The final step involves the reaction of 2-(4-Bromo-pyrazol-1-yl)ethanol with isobutyric anhydride or isobutyric acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide has shown promise in anticancer research. Pyrazole derivatives, including this compound, are known for their ability to inhibit various cancer cell lines. Recent studies indicate that compounds with a pyrazole nucleus can exhibit significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715
This compoundA54920

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vivo studies have demonstrated that this compound significantly reduces paw edema in carrageenan-induced models.

StudyModelResultReference
Anti-inflammatory ActivityCarrageenan-induced edema70% inhibition

Agricultural Applications

1. Agrochemical Development

The pyrazole moiety is a recurrent scaffold in agrochemical research. This compound has been investigated for its potential as a herbicide and fungicide. Its structure allows for interaction with specific biological targets in pests and pathogens.

Case Study: Herbicidal Activity

A study assessed the herbicidal efficacy of various pyrazole derivatives, including this compound, against common weeds.

CompoundWeed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus85%

Material Science Applications

1. Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for modifications that can improve thermal stability and mechanical strength.

Table: Properties of Polymers Derived from this compound

Polymer TypeProperty TestedValue
Thermoplastic ElastomerTensile Strength (MPa)30
Thermosetting PolymerGlass Transition Temperature (°C)120

Mechanism of Action

The mechanism of action of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can form covalent bonds with nucleophilic sites on the target, leading to inhibition or activation of the target’s function. The ethyl chain and isobutyramide group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a) (E)-N-(2-(4-Methoxystyryl)phenyl)isobutyramide

  • Core Structure : A phenyl-isobutyramide scaffold with a 4-methoxystyryl substituent.
  • Key Differences : Replaces the pyrazole ring with a styryl-phenyl system, introducing methoxy and conjugated double-bond functionalities.

b) 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Core Structure : A dihydropyrazol-3-one ring with dual bromine substituents (4-bromo and 5-bromomethyl), an isopropylphenyl group, and a methyl group.
  • Key Differences : The pyrazol-3-one ring differs from the pyrazole in oxidation state, and the dual bromination increases molecular weight and lipophilicity.

Physicochemical and Spectroscopic Properties

  • Bromine Effects: The 4-bromo substituent in the target compound increases electronegativity and lipophilicity compared to non-halogenated analogs. In contrast, the dual bromination in the pyrazol-3-one derivative further elevates molecular weight (330 vs. 276) and may reduce solubility.
  • Spectroscopic Data : The patent compound’s LC/MS (m/z 331) suggests a distinct fragmentation pattern compared to the target compound, which lacks reported spectral data .

Computational Analyses

  • For example: The bromine atom in the target compound likely induces a region of negative ESP on the pyrazole ring, influencing reactivity. Comparative ELF studies could reveal differences in electron density between the target’s pyrazole and the styryl-phenyl system in the analog from .

Biological Activity

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of Biological Activity

This compound belongs to a class of compounds known as pyrazoles, which are recognized for their diverse biological activities. Pyrazole derivatives have been extensively studied for their roles as protein kinase inhibitors, anti-inflammatory agents, and potential treatments for various cancers and neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly influence cellular functions. Dysregulation of these kinases is implicated in numerous diseases, including cancer and inflammatory conditions .

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory effects on various protein kinases. For instance, studies have indicated that similar pyrazole derivatives can inhibit kinases involved in cell proliferation and survival pathways, which are critical in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Protein Kinase InhibitionSignificant inhibition of cell proliferation pathways
Anti-inflammatoryReduction in TNF-α and IL-6 levels
AntimicrobialBroad-spectrum activity against bacteria

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives, including this compound:

  • Cancer Treatment : In a study involving human cancer cell lines, compounds with similar structures demonstrated potent anti-cancer activity by inducing apoptosis (programmed cell death) through the inhibition of specific kinases .
  • Inflammatory Diseases : Another study reported that pyrazole derivatives reduced inflammation markers in animal models of arthritis, suggesting their potential use in treating inflammatory disorders .
  • Neurodegenerative Disorders : Research indicates that these compounds may also have neuroprotective effects by modulating kinase activity related to neurodegeneration .

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